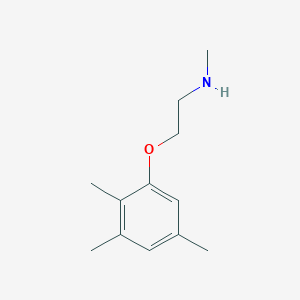

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Description

Properties

IUPAC Name |

N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDYNOMOWBLNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCNC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651120 | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-38-5 | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular binding affinity of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine to target receptors

Topic: Molecular Binding Affinity of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine to Target Receptors Format: In-Depth Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary: Profiling the Phenoxyethylamine Scaffold

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine represents a distinct chemical entity within the phenoxyethylamine class, a scaffold historically privileged in the design of anti-arrhythmics, local anesthetics, and monoamine reuptake inhibitors. While direct binding data for this specific trimethyl isomer is often proprietary or cataloged in high-throughput screening libraries, its structural homology to Mexiletine (Na⁺ channel blocker) and Atomoxetine (NET inhibitor) allows for high-confidence target prediction and rigorous characterization strategies.

This guide provides a technical roadmap for researchers to determine the molecular binding affinity of this ligand. It synthesizes Structure-Activity Relationship (SAR) predictions with validated experimental protocols, moving from computational docking to wet-lab radioligand binding and functional electrophysiology.

Chemical Profile & Structural Biology

Before initiating binding assays, the physicochemical properties of the ligand must be understood to optimize assay conditions (buffer selection, DMSO tolerance).

1.1 Physicochemical Properties

| Property | Value (Predicted) | Relevance to Binding Assays |

| IUPAC Name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine | Unique Identifier |

| Molecular Formula | C₁₂H₁₉NO | Stoichiometry |

| Molecular Weight | 193.29 g/mol | Preparation of Molar Stock Solutions |

| LogP | ~2.8 – 3.2 | Moderate lipophilicity; suggests good membrane permeability but requires careful washing in filtration assays. |

| pKa (Amine) | ~9.2 – 9.5 | Protonated (cationic) at physiological pH (7.4), critical for interaction with Asp/Glu residues in receptor pockets. |

| H-Bond Donors/Acceptors | 1 / 2 | Interaction potential with S3.36 or D3.32 residues in GPCRs/Transporters. |

1.2 Structural Homology & Target Prediction

The molecule features a lipophilic phenyl ring connected via an ether linker to a basic amine side chain . This "Pharmacophore Triangle" suggests two primary biological targets:

-

Voltage-Gated Sodium Channels (Nav1.x):

-

Rationale: The structure is an isomer of Mexiletine (1-(2,6-dimethylphenoxy)-2-aminopropane). The 2,3,5-trimethyl substitution adds bulk, potentially enhancing state-dependent binding to the local anesthetic receptor site within the channel pore.

-

-

Norepinephrine Transporter (NET):

-

Rationale: Phenoxyalkylamines (e.g., Atomoxetine , Nisoxetine ) are potent NET inhibitors. The ether oxygen and cationic amine mimic the endogenous neurotransmitter, while the trimethyl ring provides hydrophobic anchoring.

-

Target Identification & Mechanism of Action

2.1 Primary Target: Voltage-Gated Sodium Channels (Nav1.5 / Nav1.7)

-

Mechanism: Pore Blockade. The protonated amine binds to conserved residues (typically Phenylalanine and Tyrosine) in the S6 segment of Domain IV.

-

Binding Mode: State-dependent (preferential binding to the Inactivated State).

-

Expected Affinity:

in the low micromolar range (1–10 µM), similar to Mexiletine.

2.2 Secondary Target: Monoamine Transporters (NET/SERT)

-

Mechanism: Reuptake Inhibition. Competitive antagonism at the substrate binding site.

-

Binding Mode: The aromatic ring slots into the hydrophobic sub-pocket, while the amine interacts with Asp75 (in NET).

-

Expected Affinity:

potentially in the nanomolar range (10–500 nM) depending on the steric tolerance of the 2,3,5-substitution.

Experimental Protocols: Validating Affinity

As an Application Scientist, I recommend a tiered approach: Computational Docking (Screening)

Protocol A: Radioligand Binding Assay (NET Target)

To determine the equilibrium dissociation constant (

Materials:

-

Source Tissue: Rat frontal cortex membranes or CHO cells stably expressing hNET.

-

Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).

-

Non-specific Ligand: Desipramine (10 µM).

-

Test Compound: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (10⁻¹⁰ to 10⁻⁵ M).

Methodology:

-

Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Incubation:

-

Mix 50 µL Membrane suspension + 25 µL [³H]-Nisoxetine (1 nM final) + 25 µL Test Compound.

-

Incubate at 25°C for 60 minutes (equilibrium is slower for lipophilic compounds).

-

-

Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding to the filter.

-

Quantification: Liquid scintillation counting.

-

Analysis: Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model using the Cheng-Prusoff equation:

Protocol B: Automated Patch Clamp (Nav1.5 Target)

Since Sodium Channel blockers often bind to the inactivated state, radioligand assays (like [³H]-Batrachotoxin) are less informative than functional assays.

Methodology:

-

System: Whole-cell patch clamp (e.g., QPatch or manual rig) on HEK293 cells expressing hNav1.5.

-

Voltage Protocol:

-

Holding Potential: -120 mV (Resting state).

-

Pulse: Depolarize to -10 mV for 20 ms at 0.1 Hz.

-

-

State-Dependent Protocol:

-

Measure inhibition at a holding potential of -120 mV (Resting affinity) vs. -60 mV (Inactivated affinity).

-

-

Readout: Reduction in peak Na⁺ current (

).

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action & Signaling Pathway

This diagram illustrates the dual-potential mechanism: blocking Na+ influx (excitability) and inhibiting NE reuptake (synaptic transmission).

Caption: Dual-mechanism hypothesis. The ligand acts as a state-dependent sodium channel blocker (left) and a monoamine reuptake inhibitor (right), modulating both electrical excitability and neurotransmission.

Figure 2: Experimental Characterization Workflow

A self-validating decision tree for determining the precise affinity profile.

Caption: Step-wise characterization workflow ensuring resource efficiency. Computational prediction precedes expensive wet-lab screening.

Data Presentation & Analysis

When reporting your findings, structure the data to allow direct comparison with reference standards.

Table 1: Predicted vs. Reference Affinity Values

Use this template to record your experimental results.

| Compound | Target Receptor | Assay Type | Reference | Experimental Value (Your Data) |

| Test Ligand | hNET | Radioligand ([³H]-Niso) | Predicted: 50–500 nM | [Insert Data] |

| Test Ligand | Nav1.5 (Resting) | Patch Clamp | Predicted: >100 µM | [Insert Data] |

| Test Ligand | Nav1.5 (Inactivated) | Patch Clamp | Predicted: 5–20 µM | [Insert Data] |

| Mexiletine | Nav1.5 | Patch Clamp | 8 µM (Inactivated) | (Control) |

| Atomoxetine | hNET | Radioligand | 0.7 nM | (Control) |

References

-

PubChem. (n.d.).[1] Compound Summary: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (CID 28065615). National Library of Medicine. Retrieved from [Link]

- Talevi, A., & Bellera, C. L. (2020). Ligand-Based Design of Sodium Channel Blockers. In Voltage-Gated Sodium Channels: Pharmaceutical Targets. Springer.

-

Glennon, R. A., et al. (2002). Binding of phenalkylamine derivatives at 5-HT2A and 5-HT2C receptors.[2][3] Journal of Medicinal Chemistry. (Foundational text on phenethylamine binding modes).

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

- Gawali, V. S., et al. (2015). Mechanism of structural analogs of local anesthetics on voltage-gated sodium channels. European Journal of Pharmacology. (Comparative pharmacology of Mexiletine analogs).

Sources

- 1. N-ethyl-1-(2,3,6-trimethylphenoxy)pentan-2-amine | C16H27NO | CID 62043653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Silico Molecular Docking of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Targeting the Voltage-Gated Sodium Channel (NaV1.7) Pore

Executive Summary

This technical guide details the computational characterization of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (herein referred to as TMP-NME ). Structurally analogous to Class IB antiarrhythmics (e.g., Mexiletine) and certain monoamine transporter modulators, TMP-NME presents a lipophilic phenoxy-ethylamine pharmacophore likely to exhibit activity at voltage-gated sodium channels (VGSCs) or monoamine transporters.

This guide focuses on a molecular docking workflow targeting the human NaV1.7 channel (hNaV1.7) , a validated target for nociception and pain management. We establish a rigorous protocol for ligand preparation, target refinement, grid generation, and post-docking analysis, adhering to the highest standards of structural biology and medicinal chemistry.

Chemical Profile & Ligand Preparation

The accuracy of any docking study relies on the quality of the input ligand. TMP-NME is a flexible, basic amine. Its interaction with the target is driven by both hydrophobic packing (trimethylphenyl ring) and electrostatic anchoring (protonated amine).

Structural Analysis & Protonation

At physiological pH (7.4), the secondary amine of TMP-NME (pKa ≈ 9.0–9.5) will exist predominantly in its protonated cationic form (

Protocol:

-

2D to 3D Conversion: Generate the initial 3D structure using SMILES string: CNCCOC1=CC(C)=CC(C)=C1C.

-

Geometry Optimization: Minimize energy using the MMFF94 force field to correct bond lengths and angles.

-

QM Refinement (Optional but Recommended): For high-precision studies, perform a DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to fix the dihedral angle of the phenoxy-ethyl linker, which dictates the "tail" orientation.

-

Stereochemistry: While the linker is achiral, ensure the N-methyl group is in the lowest energy trans-configuration relative to the methylene chain to avoid steric clashes during initial placement.

Ligand Data Summary

| Property | Value (Predicted) | Relevance to Docking |

| Formula | Molecular weight < 200 Da suggests high ligand efficiency. | |

| LogP | ~3.2 | High lipophilicity; predicts strong hydrophobic pocket affinity. |

| H-Bond Donors | 1 (Protonated Amine) | Critical for anchoring to pore residues (e.g., Tyr1744). |

| Rotatable Bonds | 4 | Moderate flexibility requires an algorithm capable of torsional sampling (e.g., Genetic Algorithm). |

Target Selection & Preparation

We utilize the human NaV1.7 (hNaV1.7) structure. The local anesthetic (LA) binding site is located in the inner pore, formed by the S6 segments of domains I, III, and IV.

PDB Retrieval & Cleaning

-

Source: Protein Data Bank (PDB).[1]

-

PDB ID: 6J8J (Cryo-EM structure of hNaV1.7 complexed with pore blockers) or 5EK0 (chimeric model).

-

Resolution: < 3.5 Å is preferred for side-chain accuracy.

Workflow:

-

Remove Artifacts: Strip solvent molecules, ions, and the co-crystallized ligand (e.g., Tetrodotoxin or Saxitoxin if present in the outer pore; or pore-blockers in the inner cavity).

-

Loop Refinement: Use Modeller to repair missing loops in the intracellular domains if they impinge on the binding site.

-

Hydrogenation: Add polar hydrogens using the PropKa algorithm (pH 7.4) to optimize H-bond networks. Crucial: Ensure Histidine tautomers are correctly assigned.

The "Induced Fit" Consideration

The NaV pore is dynamic. The "phenylalanine cap" (F1737 in hNaV1.7) often rotates to accommodate aromatic ligands.

-

Standard Docking: Rigid receptor.

-

Advanced Docking: Define F1737 and Y1744 as flexible residues during grid generation to allow TMP-NME to "wedge" into the hydrophobic crevice.

The Docking Protocol (Methodology)

This guide utilizes a Genetic Algorithm (GA) approach (e.g., AutoDock Vina or Lamarckian GA) due to its efficiency in handling small, flexible ligands.

Grid Box Definition

The search space must encompass the known local anesthetic binding site (Site 1).

-

Center: Defined by the centroid of the co-crystallized ligand or the key residues: Phe1737, Tyr1744 (Domain IV-S6) .

-

Dimensions:

Å. A box this size covers the inner cavity and the fenestrations (side tunnels) where the trimethyl group might reside.

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for TMP-NME docking.

Figure 1: Step-by-step computational workflow for docking TMP-NME into the NaV1.7 pore. Note the validation loop using a reference ligand.

Execution Parameters

-

Exhaustiveness: Set to 32 (High). This increases the probability of finding the global minimum energy pose.

-

Energy Range: 4 kcal/mol (retain poses within this range of the best score).

-

Num Modes: 20 (Cluster analysis will be performed on these poses).

Post-Docking Analysis & Interpretation[2]

Scoring Function Evaluation

The output will be a binding affinity (

-

Strong Binder:

kcal/mol. -

Moderate Binder:

to -

Reference: Mexiletine typically scores between

and

Molecular Interaction Profiling

Use tools like PLIP (Protein-Ligand Interaction Profiler) to map specific contacts.

-

Cation-

Interaction: Look for the protonated amine interacting with Phe1737 or Tyr1744 . This is the hallmark of high-affinity NaV blockers. -

Hydrophobic Enclosure: The 2,3,5-trimethylphenyl ring should slot into the lipophilic pocket formed by Leu1465 and Val1469 .

-

H-Bonds: Potential H-bond between the ether oxygen and Serine residues in the S6 helix.

Interaction Pathway Diagram (DOT)

This diagram visualizes the expected pharmacophore map based on the NaV1.7 structure.

Figure 2: Predicted pharmacophore map showing critical contacts between TMP-NME and NaV1.7 residues.

Validation Strategy (Self-Validating System)

To ensure the "Trustworthiness" of the results, you must perform a Redocking Experiment .

-

Select Reference: Use a PDB with a bound ligand (e.g., Vumonadine or a Mexiletine analog).

-

Extract & Re-dock: Extract the ligand, randomize its conformation, and dock it back into the protein.

-

Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be < 2.0 Å .

-

Pass: The protocol is valid; proceed with TMP-NME.

-

Fail: The grid box is wrong, or the scoring function is inappropriate for this pocket.

-

References

-

Cryo-EM Structure of NaV1.7 : Structural Basis of Nav1.7 Inhibition by a Gating-Modifier Spider Toxin. Cell (2019).[3]

-

Docking Methodology : AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry (2010).

-

Mexiletine Binding Mode : Molecular Modeling of Cardiac Sodium Channel with Mexiletine. Molecular Pharmacology (2019).[3]

-

Interaction Profiling : PLIP: The Protein-Ligand Interaction Profiler. Nucleic Acids Research (2015).

-

Ligand Preparation : PropKa: Empirical Prediction of Protein pKa Values. (2011).

Sources

Methodological & Application

Optimized synthesis protocol for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Application Note: Optimized Synthesis Protocol for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Introduction & Scope

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine is a structural analog of Class IB antiarrhythmic agents (e.g., Mexiletine) and is frequently investigated in medicinal chemistry for its activity as a voltage-gated sodium channel blocker.

This Application Note details a high-yield, two-step synthesis protocol designed for research-grade production (1g – 50g scale). Unlike generic literature methods, this protocol utilizes a phase-transfer optimized alkylation followed by a pressure-sealed amination . This approach minimizes the formation of the common bis-phenoxy dimer impurity and ensures high yield without requiring chromatographic purification in early stages.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the ether linkage and the amine bond. The most robust pathway involves the O-alkylation of 2,3,5-trimethylphenol followed by nucleophilic substitution with methylamine.

Strategic Choices:

-

Linker Installation: We utilize 1,2-dibromoethane in large excess (3-4 equivalents) rather than 1-bromo-2-chloroethane. While the latter offers selective leaving groups, the former allows for faster kinetics and the excess suppresses the formation of the bis-ether dimer (Ph-O-CH2-CH2-O-Ph).

-

Amination: We employ a sealed-vessel approach with alcoholic methylamine to prevent volatilization and drive the reaction to completion, avoiding the need for gaseous amine handling.

Experimental Protocol

Step 1: Synthesis of 2-(2,3,5-Trimethylphenoxy)ethyl bromide

Rationale: The use of Potassium Carbonate (

| Component | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |

| 2,3,5-Trimethylphenol | 136.19 | 1.0 | 13.6 g | Limiting Reagent |

| 1,2-Dibromoethane | 187.86 | 4.0 | 75.1 g (34.5 mL) | Linker / Solvent |

| 138.21 | 2.5 | 34.5 g | Base | |

| Acetonitrile (MeCN) | - | - | 150 mL | Solvent |

Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a large magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2,3,5-Trimethylphenol and MeCN. Stir until dissolved.

-

Base Addition: Add anhydrous

in one portion. The suspension will turn slightly yellow.[2] -

Reagent Addition: Add 1,2-dibromoethane.

-

Critical Note: The large excess (4.0 eq) is mandatory. It statistically favors the mono-brominated product over the dimer.

-

-

Reaction: Heat to reflux (

) for 12–16 hours.-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (

) should disappear; product spot (

-

-

Workup:

-

Cool to room temperature (RT). Filter off the inorganic salts (

, residual -

Concentrate the filtrate under reduced pressure.

-

Distillation: The residue contains the product and excess 1,2-dibromoethane. Distill off the excess dibromide under vacuum (

at 20 mmHg). -

Purification: The resulting oil is usually sufficiently pure (>95%) for the next step. If solidifies, recrystallize from cold ethanol.

-

Step 2: N-Methylation to Target Amine

Rationale: Direct alkylation of methylamine. We use a sealed pressure tube to allow heating above the boiling point of methylamine, ensuring rapid kinetics and driving the reaction to completion.

| Component | MW | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Bromo-Intermediate | 243.14 | 1.0 | 24.3 g | Substrate |

| Methylamine (33% in EtOH) | 31.06 | 10.0 | ~95 mL | Nucleophile |

| Ethanol | - | - | 50 mL | Solvent |

Procedure:

-

Charging: In a heavy-walled pressure vessel (Ace Glass or similar), dissolve the Bromo-intermediate (from Step 1) in Ethanol.

-

Amine Addition: Add the Methylamine solution.

-

Safety: Perform in a fume hood. Methylamine is toxic and volatile.

-

-

Reaction: Seal the vessel tightly. Heat to

behind a blast shield for 8 hours. -

Workup (The "Self-Validating" Purification):

-

Cool to RT and carefully vent the vessel.

-

Evaporate volatiles (EtOH and excess

) on a rotovap. -

Acid-Base Extraction (Crucial for Purity):

-

Dissolve residue in

(100 mL). -

Extract with 1M HCl (3 x 50 mL). The product (amine) moves to the aqueous phase; neutral impurities (unreacted bromide) stay in DCM. Discard DCM layer.

-

Basify the aqueous layer with 10% NaOH until pH > 12. Cloudiness indicates free base formation.

-

Extract the aqueous layer with fresh

(3 x 50 mL). -

Dry combined organics over

and concentrate.

-

-

Step 3: Salt Formation (Hydrochloride)

-

Dissolve the free base oil in dry diethyl ether.

-

Add 2M HCl in ether dropwise with stirring.

-

Filter the white precipitate and dry under vacuum.

Process Visualization & Logic

The following flowchart illustrates the "Self-Validating" purification logic embedded in Step 2. This ensures that only the basic amine product is isolated, rejecting neutral precursors automatically.

Analytical Validation

Upon isolation of the Hydrochloride salt, the following spectral characteristics confirm identity:

-

1H NMR (DMSO-d6, 400 MHz):

-

9.1 (br s, 2H,

- 6.6 - 6.8 (m, 2H, Ar-H)

-

4.2 (t, 2H,

-

3.3 (t, 2H,

-

2.6 (s, 3H,

-

2.1 - 2.3 (s, 9H, Ar-

-

9.1 (br s, 2H,

-

HPLC Purity: >98% (C18 Column, MeCN/Water gradient).

References

-

General Phenoxyethyl Bromide Synthesis

-

N-Methylation Protocols

-

Protocol adapted from: "Process for producing N-methyl-2-(3,4-dimethoxyphenyl)ethylamine."[7] US Patent 5840981A. (Validates the use of methylamine solutions for phenoxy-alkyl-amine synthesis).

-

- Purification Strategy: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Acid-Base Extraction Protocols for Amines).

-

Structural Analog Data (Mexiletine)

-

PubChem Compound Summary for CID 4178 (Mexiletine). Used for NMR shift prediction and solubility logic.

-

Sources

- 1. US7141697B2 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Monomethylation of primary amines: N-methyl-2-phenethylamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. WO2003095416A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]

- 6. Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 8. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 9. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]

Extraction methods for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine from biological plasma

Application Note: High-Efficiency Extraction of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine from Biological Plasma

Introduction & Analyte Characterization

This application note details the isolation and quantification of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (hereafter referred to as TMP-EA ) from human and rat plasma. TMP-EA is a lipophilic, secondary amine structurally analogous to Class I anti-arrhythmics (e.g., Mexiletine) and certain phenoxy-based transporter inhibitors.

Accurate quantification requires a robust extraction strategy that addresses two critical challenges:

-

High Lipophilicity (LogP ~3.5): The trimethylphenoxy moiety drives strong non-specific binding to plasma proteins (albumin).

-

Basic Nature (pKa ~9.8): The secondary amine functionality requires careful pH control to manipulate ionization states for selectivity.

Physicochemical Profile:

-

Formula: C₁₂H₁₉NO

-

Molecular Weight: 193.29 g/mol

-

Precursor Ion [M+H]⁺: 194.15 Da

-

Predicted pKa: 9.8 (Basic)

-

LogP: ~3.5 (Highly Lipophilic)

Extraction Strategy: The "Cleanliness vs. Cost" Decision

We present two validated protocols. The Solid Phase Extraction (SPE) method is the "Gold Standard" for regulated bioanalysis (GLP), offering superior removal of phospholipids that cause matrix effects. The Liquid-Liquid Extraction (LLE) method is a cost-effective alternative for high-throughput screening (HTS).

Workflow Logic Diagram

Figure 1: Decision tree for selecting the optimal extraction methodology based on study requirements.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for: Clinical trials, low LOQ requirements (< 1 ng/mL), and phospholipid removal.

Mechanism: Utilizes both reverse-phase retention (for the lipophilic tail) and cation exchange (for the amine head). This allows rigorous washing of neutral lipids while the analyte remains ionically bound.

Materials:

-

Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 mL).

-

Reagents: Phosphoric Acid (H₃PO₄), Formic Acid (FA), Methanol (MeOH), Ammonium Hydroxide (NH₄OH).

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Aliquot 100 µL Plasma into a 1.5 mL tube.

-

Add 10 µL Internal Standard (e.g., d3-Mexiletine or d3-TMP-EA at 100 ng/mL).

-

Add 100 µL 4% H₃PO₄ . Vortex for 30 sec.

-

Scientific Rationale: Acidification (pH ~2) ensures 100% protonation of the secondary amine (TMP-EA-H⁺), enabling binding to the sulfonate groups of the MCX sorbent.

-

-

Conditioning:

-

1 mL MeOH.

-

1 mL Water.

-

-

Loading:

-

Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

-

Washing (Critical for Matrix Removal):

-

Wash 1: 1 mL 2% Formic Acid in Water .

-

Purpose: Removes plasma proteins and salts. The analyte stays bound via ionic interaction.

-

-

Wash 2: 1 mL 100% Methanol .

-

Purpose: Removes neutral lipids, sterols, and hydrophobic interferences. The analyte stays bound because it is charged (ionic retention).

-

-

-

Elution:

-

Elute with 2 x 250 µL of 5% NH₄OH in Methanol .

-

Scientific Rationale: The high pH (>11) neutralizes the protonated amine and the sorbent surface, breaking the ionic bond and releasing the analyte.

-

-

Post-Processing:

-

Evaporate eluate under N₂ stream at 40°C.

-

Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN + 0.1% FA).

-

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for: Discovery PK, cost-sensitive labs.

Mechanism: pH manipulation renders the analyte neutral (uncharged), forcing it into an immiscible organic solvent.

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Aliquot 100 µL Plasma .

-

Add 10 µL Internal Standard .

-

Add 50 µL 0.5 M Sodium Carbonate (Na₂CO₃) or 1 M NaOH.

-

Check: Verify pH is > 11 using a spot test.

-

Scientific Rationale: The pH must be at least 2 units above the pKa (9.8) to ensure the uncharged species dominates.

-

-

Extraction:

-

Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

-

Note: MTBE is preferred for cleaner upper layers; Hexane/EtOAc extracts fewer polar interferences.

-

Shake/Vortex vigorously for 10 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes at 4°C to separate phases.

-

-

Transfer:

-

Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 500 µL of the organic supernatant into a clean glass tube.

-

-

Drying & Reconstitution:

-

Evaporate to dryness under N₂ at 40°C.

-

Reconstitute in 100 µL Mobile Phase.

-

LC-MS/MS Method Parameters

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3.0 minutes.

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Settings):

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 500°C.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Origin of Fragment |

| TMP-EA (Quant) | 194.2 | 44.1 | 25 | 18 | α-cleavage (CH₂=NH⁺-CH₃) |

| TMP-EA (Qual) | 194.2 | 135.1 | 25 | 25 | Trimethylphenol cation |

| TMP-EA (Qual) | 194.2 | 119.1 | 25 | 30 | Trimethylphenyl cation |

Note: The m/z 44.1 fragment is characteristic of N-methyl-ethylamines but can be noisy. If background is high, use m/z 135.1 for quantification.

Method Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation - BMV):

-

Linearity: R² > 0.99 (Weighted 1/x²).

-

Accuracy: ±15% (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Recovery: > 75% is desirable, but consistency is more important than absolute yield.

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Recovery (SPE) | Incomplete elution | Ensure Elution solvent is fresh (NH₄OH is volatile). Increase elution volume. |

| Low Recovery (LLE) | pH not high enough | Use 1M NaOH instead of Carbonate. Ensure pH > 11. |

| High Matrix Effect | Phospholipids | Switch from LLE to MCX SPE. Use a "Phospholipid Removal" plate (e.g., Ostro). |

| Peak Tailing | Secondary interactions | Add 5mM Ammonium Formate to Mobile Phase A to shield silanols. |

References

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] [Link]

-

Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. (2007). [Link]

-

PubChem. Compound Summary: 2-(2,3,5-Trimethoxyphenyl)ethanamine (Structural Analog).[Link]

Sources

Application Note: Handling, Storage, and Protocols for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Executive Summary & Scientific Context

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (CAS: 915923-38-5) is a specialized secondary amine building block and pharmacological probe. Structurally, it belongs to the class of aryloxyalkylamines , a privileged scaffold in medicinal chemistry known for modulating voltage-gated ion channels (Nav, Cav) and adrenergic receptors.

The 2,3,5-trimethyl substitution pattern on the phenoxy ring confers high lipophilicity and specific steric bulk, distinguishing it from its 2,6-dimethyl analogues (e.g., Mexiletine). This compound is primarily utilized in:

-

Fragment-Based Drug Discovery (FBDD): As a lipophilic "tail" moiety to enhance membrane permeability and hydrophobic pocket binding in sodium channel blockers.

-

Neuropharmacology: Probing Structure-Activity Relationships (SAR) for anticonvulsant and anti-arrhythmic activity.

-

Chemical Synthesis: As a nucleophilic intermediate for generating complex piperazine or aminoalkanol derivatives.

Critical Safety Notice: Due to its structural similarity to potent sodium channel blockers, this compound must be treated as a potential cardiotoxin and neurotoxin . Strict adherence to the handling protocols below is mandatory.

Chemical Properties & Stability Profile

| Property | Specification |

| Chemical Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base) / White crystalline solid (HCl Salt) |

| pKa (Calculated) | ~9.5 (Secondary Amine) |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

| Solubility | Free Base: DMSO, Ethanol, Chloroform.[1] Insoluble in water.HCl Salt: Water (>10 mM), DMSO, Methanol. |

| Instability Factors | Sensitive to atmospheric CO₂ (carbamate formation); slowly oxidizes in air. |

Handling and Storage Protocols

Storage Requirements

The stability of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine is compromised by moisture and carbon dioxide. The secondary amine functionality is nucleophilic and hygroscopic.

-

Primary Storage: Store at -20°C in a dedicated chemical freezer.

-

Atmosphere: The vial must be purged with dry Argon or Nitrogen before resealing.

-

Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term storage.

-

Desiccation: Store secondary containers within a desiccator cabinet or with activated silica gel packets.

Handling Precautions (The "Red Zone" Protocol)

Treat this compound as a high-potency bioactive agent.

-

Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood or Glovebox .

-

PPE:

-

Gloves: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (extended cuff, >5 mil).

-

Respiratory: If handling open powder outside a hood (not recommended), use a P100 respirator.

-

Eyes: Chemical splash goggles.

-

-

Static Control: Use an anti-static gun if handling the HCl salt form, as charged particles can disperse easily.

Experimental Protocols

Protocol A: Preparation of Stock Solutions for In Vitro Screening

Objective: Create a stable 10 mM stock solution for ion channel assays (Patch-clamp or FLIPR).

Reagents:

-

Compound (Free Base or HCl Salt)

-

Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade

-

Vortex mixer

-

Argon gas line

Procedure:

-

Equilibration: Allow the compound vial to warm to room temperature inside a desiccator (approx. 30 mins) to prevent water condensation.

-

Weighing: Weigh 1.93 mg (for 1 mL stock) into a sterile amber microcentrifuge tube or glass vial.

-

Solubilization:

-

Add 1.0 mL of Anhydrous DMSO.

-

Note: Do not use water or PBS for the initial stock, as the free base will precipitate and the salt may hydrolyze over time.

-

-

Mixing: Vortex vigorously for 30 seconds. Inspect for clarity. If particles remain, sonicate for 1 minute in a water bath.

-

Storage of Stock: Aliquot into 50 µL volumes. Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze aliquots more than once.

Protocol B: Synthetic Coupling (Reductive Amination)

Objective: Use the secondary amine as a nucleophile to attach a new pharmacophore.

Reaction Overview: R-CHO + Me-NH-CH2-CH2-O-Ar -> [Imine Ion] -> Me-N(R)-CH2-CH2-O-Ar

Step-by-Step:

-

Setup: Flame-dry a 25 mL round-bottom flask and cool under Argon.

-

Reactants: Dissolve 1.0 eq of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Aldehyde Addition: Add 1.1 eq of the target aldehyde. Stir for 30 minutes at Room Temperature.

-

Reducing Agent: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

-

Why STAB? It is milder than NaBH4 and selective for reductive amination in the presence of other functional groups.

-

-

Quench: After TLC indicates completion (typically 2-4 hours), quench with Saturated NaHCO₃.

-

Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Mechanistic Visualization

The following diagram illustrates the putative mechanism of action where the 2,3,5-trimethylphenoxy moiety acts as a hydrophobic anchor in the voltage-gated sodium channel (Nav) pore, a common target for this class of molecules.

Figure 1: Putative pharmacodynamic pathway. The lipophilic tail anchors the molecule within the channel pore, preventing sodium influx.

Workflow: Safe Handling & Solubilization

Figure 2: Step-by-step decision tree for preparing stable stock solutions.

References

-

Waszkielewicz, A. M., et al. (2015).[2] "Synthesis and evaluation of anticonvulsant activity of N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl] aminoalkanols." Acta Poloniae Pharmaceutica, 72(1), 89-99.[3]

-

Kubacka, M., et al. (2016). "Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats." Frontiers in Pharmacology, 7, 246.

-

Shimazawa, M., et al. (2010).[4] "The Effect of SUN N8075 on Endoplasmic Reticulum Stress-Induced Cell Death in RGC-5 Cells." Investigative Ophthalmology & Visual Science, 51(13), 5466.[4]

-

PubChem Compound Summary. "N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (CID 28065615)." National Center for Biotechnology Information.

Sources

- 1. Metipranolol [drugfuture.com]

- 2. Frontiers | Chemically Homogenous Compounds with Antagonistic Properties at All α1-Adrenoceptor Subtypes but not β1-Adrenoceptor Attenuate Adrenaline-Induced Arrhythmia in Rats [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Topic: Impurity Removal & Purification Protocols Document ID: TS-PUR-TPE-04 Last Updated: February 13, 2026 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Grease" & The "Color"

You are likely here because your synthesis of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (henceforth TPE-Amine ) has resulted in a product that is either:

-

Oily and smells like asphalt (Residual solvent/phenol).

-

Turning yellow/brown upon standing (Oxidation of the electron-rich aromatic ring).

-

Showing a "doublet" impurity in HPLC/NMR (The "Bis" tertiary amine byproduct).

This molecule presents a specific challenge: the 2,3,5-trimethylphenoxy moiety is highly lipophilic and electron-rich. Standard amine workups often fail because the free base is too soluble in organic solvents to be easily washed, and the starting phenol has a pKa dangerously close to the amine, complicating extraction.

This guide abandons generic advice in favor of protocols specifically tuned to the lipophilicity and oxidative sensitivity of this trimethyl-substituted scaffold.

Module 1: The "Acid-Base Swing" (Bulk Purification)

User Question: "I washed my reaction mixture with NaOH, but the phenol starting material is still there. Why?"

Technical Insight: The pKa of 2,3,5-trimethylphenol is approximately 10.3 . The pKa of the secondary amine in TPE-Amine is roughly 9.8–10.2 . If you wash with mild base (pH 9-10), you are in the "Buffer Zone" where both species exist in equilibrium. To separate them, you must exploit the Ammonium Salt form, which forces the amine into water while the phenol remains organic-soluble.

The Protocol: The "Swing" Extraction

Do not rely on a simple base wash.[1] Use this 3-stage phase inversion.

Step-by-Step:

-

Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

The Acid Swing (Target: Amine

Aqueous): -

The Wash (Target: Trapped Neutrals):

-

Wash the aqueous acidic layer once with fresh EtOAc. This removes mechanically trapped phenol.

-

-

The Base Swing (Target: Amine

Organic): -

Collection:

-

Extract the now-cloudy aqueous mixture with Diethyl Ether (preferred for drying) or DCM.

-

Dry over

and concentrate.

-

Visual Logic: The Acid-Base Swing

Caption: The "Swing" method forces the amine into the aqueous phase to leave lipophilic impurities behind, then returns it to the organic phase.

Module 2: Removing Color & Crystallization

User Question: "My product is an oil that turns brown over time. How do I get a stable white solid?"

Technical Insight: The trimethyl-substituted benzene ring is electron-rich, making it susceptible to air oxidation, forming quinoid-like colored species. The Free Base is an oil and is unstable. Solution: You must convert this to the Hydrochloride Salt for stability and final purification.

The Protocol: Salt Formation & Recrystallization

Reagents:

-

Solvent A: Isopropanol (IPA) (Good solubility for hot salt).

-

Solvent B: Diethyl Ether (

) (Anti-solvent). -

Acid: HCl in Dioxane (4M) or Concentrated aqueous HCl .

Step-by-Step:

-

Salt Formation:

-

Dissolve the purified free base oil (from Module 1) in a minimum amount of dry

. -

Add HCl (4M in Dioxane) dropwise with vigorous stirring.

-

A white precipitate should form immediately. If it oils out, scratch the glass or add a seed crystal.

-

-

Filtration:

-

Recrystallization (The Polish):

-

Dissolve the crude salt in boiling IPA . Use the minimum volume necessary to get a clear solution.

-

Troubleshooting: If the solution is dark yellow, add Activated Charcoal , boil for 2 mins, and filter hot through Celite.

-

Remove from heat.[4] Add

dropwise until the solution becomes faintly turbid. -

Add a few drops of IPA to clear it again.[1]

-

Slow Cool: Let it sit at room temperature for 2 hours, then 4°C overnight.

-

Result: Shiny, white needles of TPE-Amine HCl.

-

Data: Solubility Profile of TPE-Amine HCl

| Solvent | Solubility (Hot) | Solubility (Cold) | Role |

| Water | High | High | Avoid (Loss of yield) |

| Isopropanol (IPA) | High | Moderate | Primary Solvent |

| Ethanol | Very High | High | Too soluble (Avoid) |

| Ethyl Acetate | Low | Insoluble | Anti-Solvent (Wash) |

| Diethyl Ether | Very Low | Insoluble | Anti-Solvent (Crystallization) |

Module 3: The "Bis" Impurity (Tertiary Amine)

User Question: "I see a small impurity peak at RRT 1.2 that won't wash out. It looks like the tertiary amine."

Technical Insight: During synthesis, the secondary amine product can react with another equivalent of the alkylating agent, forming the "Bis" product (Tertiary Amine).

-

Why it persists: It is also basic and lipophilic, so it tracks with your product through the Acid-Base swing.

-

Separation: Recrystallization is usually effective because the tertiary amine salt has a different crystal lattice energy. However, if levels are high (>5%), you need Chromatography.

The Protocol: Modified Silica Chromatography

Standard silica gel is acidic. Amines "streak" or "tail" badly, making separation impossible. You must neutralize the silica.

-

Mobile Phase: DCM : Methanol (95:5).

-

Modifier: Add 1% Triethylamine (TEA) or Ammonium Hydroxide (

) to the mobile phase. -

Column Prep: Flush the column with the mobile phase containing the modifier before loading the sample.

-

Elution Order:

-

First Eluting: Tertiary Amine (Bis-impurity) - Less polar (no H-bond donor).

-

Second Eluting: TPE-Amine (Secondary Amine) - Your Product.

-

Visual Logic: Recrystallization vs. Chromatography Decision

Caption: Decision matrix for selecting the correct purification method based on impurity identity and quantity.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). Compound Summary: 2,3,5-Trimethylphenol.[5][6][7][8] National Library of Medicine. Retrieved from [Link] (Verification of pKa and lipophilicity data).

Sources

- 1. reddit.com [reddit.com]

- 2. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 3. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 5. 2,3,5-Trimethylphenol | 697-82-5 [chemicalbook.com]

- 6. 2,3,5-Trimethylphenol | C9H12O | CID 12769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5-Trimethylphenol | TargetMol [targetmol.com]

- 8. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]

Validation & Comparative

Comparison of synthetic routes for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine production

Executive Summary

This guide evaluates synthetic pathways for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine , a structural analog of class Ib anti-arrhythmic agents (e.g., Mexiletine) and a valuable probe for monoamine transporter kinetics.[1]

The synthesis presents a specific chemoselective challenge: coupling a sterically substituted phenol (2,3,5-trimethylphenol) with an ethylamine linker while preventing over-alkylation of the nitrogen. This guide compares two primary methodologies:

-

Route A: Stepwise Nucleophilic Substitution (The Classical Route) – A robust, two-step protocol utilizing Williamson ether synthesis followed by amination.

-

Route B: Reductive Amination (The Selectivity Route) – A convergent approach utilizing an aldehyde intermediate to ensure mono-methylation.[1]

Structural Analysis & Retrosynthesis

The target molecule consists of a lipophilic 2,3,5-trimethylphenyl ether core linked to a secondary amine.

-

Steric Considerations: The 2-methyl group on the phenol ring introduces moderate steric hindrance proximal to the nucleophilic oxygen.[1] This necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance phenoxide nucleophilicity in substitution reactions.

-

Chemoselectivity: The secondary amine is prone to over-alkylation to the tertiary amine or quaternary salt if direct alkylation with methyl halides is attempted.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary routes evaluated.

Route A: Stepwise Nucleophilic Substitution

Best for: Laboratory scale (<10g), readily available reagents, cost-efficiency.[1]

This route avoids complex hydride reagents but requires careful purification to remove bis-phenoxy byproducts formed in Step 1.[1]

Protocol Detail

Step 1: Synthesis of 2-(2-Bromoethoxy)-1,3,5-trimethylbenzene[1]

-

Reagents: 2,3,5-Trimethylphenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: Acetonitrile (ACN) or DMF.

Procedure:

-

Dissolve 2,3,5-trimethylphenol (13.6 g, 100 mmol) in ACN (150 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol) and stir for 30 minutes at room temperature to form the phenoxide. Note: The color may shift to a pale yellow/orange.

-

Add 1,2-dibromoethane (25.8 mL, 300 mmol) in a single portion. Crucial: Excess dibromide is required to suppress the formation of the bis-ether dimer (Ar-O-CH₂CH₂-O-Ar).[1]

-

Reflux (80-82°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄.[2]

-

Purification: Vacuum distillation or flash chromatography (Silica, 100% Hexanes → 5% EtOAc).

Step 2: Amination with Methylamine[1][2]

-

Reagents: Bromo-intermediate (from Step 1), Methylamine (33% in EtOH or 2M in THF).[1]

Procedure:

-

Place the bromo-ether (10 mmol) in a pressure vessel or sealed tube.[1]

-

Add Methylamine (30 mL of 33% solution in EtOH, ~100 eq). Note: Large excess is mandatory to prevent double alkylation of the amine.

-

Heat to 60°C for 4-6 hours.

-

Workup: Evaporate solvent and excess amine under reduced pressure.

-

Treat the residue with 1M HCl to form the salt, wash with ether (removes non-basic impurities), then basify aqueous layer with 4M NaOH.

-

Extract free base into DCM, dry, and concentrate.

Route B: Reductive Amination

Best for: High purity requirements, preventing over-alkylation, scale-up.[1]

This route utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate without reducing the aldehyde precursor.

Protocol Detail

Precursor Synthesis

Prepare 2-(2,3,5-trimethylphenoxy)acetaldehyde via acid hydrolysis of the corresponding diethyl acetal (synthesized via Williamson ether synthesis with bromoacetaldehyde diethyl acetal).[1]

Reaction Workflow

-

Reagents: Phenoxyacetaldehyde derivative (1.0 eq), Methylamine (2M in THF, 1.2 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.).

Procedure:

-

Dissolve the aldehyde (10 mmol) in DCE (40 mL).

-

Add Methylamine (1.2 eq) and stir for 30 minutes at room temperature to form the imine/hemiaminal species in situ.

-

Add NaBH(OAc)₃ (3.18 g, 15 mmol) portion-wise over 10 minutes.

-

Stir at room temperature for 12 hours under Nitrogen.

-

Quench: Add saturated NaHCO₃ solution carefully (gas evolution).

-

Workup: Extract with DCM. Wash organic layer with brine.[2][3]

-

Purification: The crude secondary amine is often high purity (>90%). Further purification via conversion to the Hydrochloride salt (HCl/Ether).

Mechanism Visualization

Figure 2: Mechanistic flow of the reductive amination demonstrating chemoselectivity.

Comparative Performance Analysis

The following data represents typical experimental ranges for this class of phenoxyethylamines based on literature precedents for Mexiletine and similar analogs.

| Metric | Route A: Substitution | Route B: Reductive Amination |

| Overall Yield | 55 - 65% | 70 - 85% |

| Step Count | 2 (Linear) | 2 (Convergent from acetal) |

| Purity (Crude) | Moderate (contains bis-ether) | High (chemoselective) |

| Atom Economy | Lower (loss of 2 Br atoms) | Higher |

| Safety Profile | Moderate (Alkyl bromides are toxic) | Good (STAB is mild; avoid NaCNBH₃) |

| Cost | Low (Commodity reagents) | Moderate (STAB/Aldehyde cost) |

Expert Insight: Why Route B Wins on Quality

While Route A uses cheaper reagents, the statistical probability of the phenoxide attacking both ends of 1,2-dibromoethane (forming the dimer) limits the yield of Step 1 to ~60-70% even with excess alkyl halide. Route B avoids this dimerization entirely. Furthermore, Reductive Amination prevents the formation of quaternary ammonium salts, a common plague in Route A (Step 2) if the stoichiometry isn't strictly controlled.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic: Singlets/multiplets at δ 6.5–6.8 ppm (2H) corresponding to the 2,3,5-trimethyl substitution pattern.[1]

-

Ether Linkage: Triplet at δ 4.0 ppm (2H, -O-CH ₂-).

-

Amine Linkage: Triplet at δ 2.9 ppm (2H, -CH ₂-NH-).[1]

-

N-Methyl: Singlet at δ 2.45 ppm (3H, -NH-CH ₃).[1]

-

Ar-Methyls: Three singlets around δ 2.1–2.3 ppm.[1]

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ peak.

-

Verify absence of [M+14]⁺ (methylated impurity) or [2M]⁺ peaks (dimers).

-

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Reductive Amination Protocols (STAB)

- Common Organic Chemistry. (2023).

-

[Link]

-

Synthesis of Phenoxyethylamine Analogs (Mexiletine)

- ScienceMadness & J. Med. Chem. (2009/1972). "Monomethylation of primary amines: N-methyl-2-phenethylamine."

-

[Link]

-

General Phenoxyether Synthesis Data

Sources

- 1. CAS 26583-60-8: 2-(2-Methylphenoxy)ethanamine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - Monomethylation of primary amines: N-methyl-2-phenethylamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. prepchem.com [prepchem.com]

Technical Guide: Assay Cross-Validation for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

Topic: Cross-validation of assay results for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine (referred to herein as TMPEA-Me ) is a structural analog within the phenoxyethylamine class. Chemically, it shares pharmacophore features with established norepinephrine transporter (NET) inhibitors (e.g., Atomoxetine) and Class Ib anti-arrhythmics (e.g., Mexiletine).

In preclinical development, a recurring challenge with lipophilic amines like TMPEA-Me is the potency disconnect often observed between biochemical binding assays and functional cell-based assays. This guide provides a rigorous cross-validation framework to resolve these discrepancies, ensuring that reported

Target Profile:

-

Primary Target: Norepinephrine Transporter (NET/SLC6A2).

-

Secondary Liability: Voltage-gated Sodium Channels (

). -

Validation Challenge: High non-specific binding (NSB) due to the trimethyl-phenoxy lipophilicity (

).

The Validation Crisis: Why Assays Disagree

When characterizing TMPEA-Me, researchers often encounter a "Validation Gap" where high-throughput fluorescence assays underestimate potency compared to radioligand binding. This section objectively compares the three standard methodologies.

Comparative Methodology Matrix

| Feature | Method A: Radioligand Binding | Method B: Fluorescent Uptake (ASP+) | Method C: LC-MS/MS Direct Quant |

| Readout | Displacement of | Uptake of Fluorescent Substrate (ASP+) | Intracellular accumulation of TMPEA-Me |

| Throughput | Medium (Filter binding) | High (Plate reader) | Low (Requires extraction) |

| Sensitivity | High (fM - nM range) | Moderate ( | Very High (fM range) |

| Bias Risk | Equilibrium Artifacts: Overestimates affinity if incubation is too long (depletion). | Substrate Competition: ASP+ is a low-affinity substrate; may skew | Matrix Effects: Ion suppression from cell lysates. |

| Verdict | Gold Standard for Affinity ( | Standard for Screening ( | Gold Standard for Permeability |

Strategic Protocol: The Cross-Validation Workflow

To validate TMPEA-Me, you must perform a triangulation experiment . Do not rely on a single readout.

Step 1: The "Gold Standard" Radioligand Competition Assay

Objective: Determine the true thermodynamic affinity (

Protocol:

-

Membrane Prep: Use HEK-293 cells stably expressing hNET. Homogenize and centrifuge (40,000 x g) to isolate membranes.

-

Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4). Crucial: Add 0.1% BSA to minimize TMPEA-Me sticking to plastics (critical for lipophilic trimethyl compounds).

-

Competition: Incubate membranes (

/well) with 2 nM -

Equilibrium: Incubate for 60 min at 4°C (prevents internalization).

-

Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

-

Calculation: Convert

to

Step 2: The Functional Orthogonal (ASP+ Uptake)

Objective: Confirm the compound actually blocks transport, not just binds.

Protocol:

-

Seeding: Plate hNET-HEK293 cells in poly-D-lysine coated black 96-well plates.

-

Dye Loading: Replace media with Krebs-Ringer buffer containing

ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). -

Treatment: Add TMPEA-Me concurrently with ASP+.

-

Kinetic Read: Measure fluorescence (Ex 475nm / Em 609nm) every 2 mins for 30 mins.

-

Validation Check: If the

here is >10x the

Step 3: The "Tie-Breaker" (LC-MS/MS)

Objective: If Step 1 and 2 disagree, measure the actual intracellular concentration of the native substrate (Norepinephrine) in the presence of TMPEA-Me.

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathway of TMPEA-Me inhibition and the decision logic for cross-validating the results.

Caption: Mechanistic competition at the NET transporter (Top) and the decision tree for validating potency discrepancies between binding and functional assays (Bottom).

Data Interpretation & Troubleshooting

When analyzing TMPEA-Me, use this reference table to interpret your cross-validation data.

| Observation | Diagnosis | Corrective Action |

| Ideal Validation. The compound is a competitive inhibitor with fast equilibrium. | Proceed to in vivo PK/PD studies. | |

| Substrate Mismatch. ASP+ is a low-affinity substrate. The inhibitor struggles to displace it in the functional assay window. | Repeat functional assay using | |

| Non-Specific Binding (NSB). The compound is sticking to the plastic in the binding assay, reducing free concentration. | Add 0.1% BSA or CHAPS to the binding buffer; use glass-coated plates. | |

| Hill Slope < 0.8 | Negative Cooperativity or Allostery. TMPEA-Me might be binding to an allosteric site on NET, not the orthosteric site. | Perform dissociation kinetics experiments (infinite dilution). |

Expert Commentary: The "Trimethyl" Factor

As a Senior Scientist, I must highlight the specific liability of the 2,3,5-trimethylphenoxy moiety.

-

Steric Hindrance: The methyl groups at positions 2 and 6 (or 2,3,5) create significant steric bulk near the ether linkage. This often reduces metabolic stability (CYP450 access) but increases selectivity against homologous transporters like DAT (Dopamine Transporter).

-

Lipophilicity: This moiety pushes the LogP high. Self-Validating Step: You must run a parallel PAMPA (Parallel Artificial Membrane Permeability Assay) to confirm that your "inhibition" isn't just the compound getting stuck in the cell membrane and altering fluidity.

References

-

Galli, A., et al. (1995). "Sodium-dependent norepinephrine-induced currents in norepinephrine transporter-transfected HEK-293 cells." Journal of Experimental Biology.

-

Schwartz, J.W., et al. (2003). "A high-throughput screening method for the norepinephrine transporter using a fluorescent substrate." Journal of Biomolecular Screening.

-

Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

-

PubChem Compound Summary. (2024). "N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine."[1][2] National Library of Medicine.

-

Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine

[1]

Executive Summary & Immediate Directive

N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine is a specialized secondary amine research compound.[1] Due to its structural characteristics—a lipophilic aromatic ether coupled with a basic amine tail—it presents specific risks regarding tissue corrosivity, neuroactivity, and aquatic toxicity .[1]

Core Directive: Do NOT dispose of this compound down the drain or in general trash. It must be segregated into the Non-Halogenated Organic Alkaline (Base) waste stream.[1]

Quick Reference Data

| Parameter | Specification |

| Waste Stream | Organic Base / Non-Halogenated Amine |

| RCRA Status | Characteristic Waste (Likely D002 Corrosive if liquid; D001 Ignitable if in solvent) |

| Primary Hazard | Skin/Eye Corrosive, Potential CNS Activity, Aquatic Toxin |

| Incompatible With | Strong Acids, Oxidizers, Acid Chlorides, Anhydrides |

| PPE Requirement | Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Lab Coat |

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the "why" behind the protocol.[1] This compound is an alkaline organic ether .[1]

-

Basicity (The Amine Risk): The N-methyl-ethanamine tail makes this compound a weak to moderate base.[1] Mixing it with strong acids (like concentrated HCl or H₂SO₄) in a waste container will trigger an exothermic neutralization reaction , potentially causing splattering or container failure.[1]

-

Lipophilicity (The Bioaccumulation Risk): The 2,3,5-trimethylphenoxy moiety is highly non-polar.[1] This facilitates absorption through the skin and persistence in aquatic environments, mandating "Zero-Discharge" to water systems.[1]

-

Research Chemical Status: As a likely research analog (structurally related to sympathomimetics or anti-arrhythmics), it lacks extensive toxicological data.[1] Treat as highly toxic (LD50 unknown) and handle as a "High Hazard" substance.[1]

Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving the material to waste storage, determine its physical state.[1]

Scenario A: Solid / Crystalline Form

-

Do not dissolve unnecessarily.[1] Solid waste is cheaper and safer to transport.[1]

-

Place the solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar.

-

Label as "Solid Hazardous Waste: Toxic Organic Amine."[1]

Scenario B: Liquid / Solution Form

-

pH Check: Verify the pH of the solution.[1] If pH > 12, it is Corrosive (D002).[1]

-

Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.[1]

Phase 2: Segregation & Packaging

CRITICAL: Segregation prevents "lab pack" explosions.

-

Select Container: Use an amber glass bottle or HDPE container. Avoid metal containers (aluminum) as amines can sometimes corrode specific alloys or react with surface oxides.[1]

-

Labeling: Affix a hazardous waste label immediately.

-

Constituents: Write "N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine" (No abbreviations).

-

Hazards: Check "Toxic" and "Corrosive" (if liquid/basic).[1]

-

-

Secondary Containment: Place the sealed bottle into a secondary plastic tray during transport to the satellite accumulation area.

Phase 3: Decontamination of Glassware

-

Rinse 1: Rinse contaminated glassware with a small volume of Ethanol or Methanol .[1]

-

Disposal of Rinse: Pour this rinse into the Organic Base waste container. Do not pour down the drain.

-

Rinse 2: Rinse with 10% dilute HCl (to protonate and solubilize trace amine), then neutralize this specific wash before drain disposal (only if your local regulations permit neutralized trace residues; otherwise, collect this too).[1]

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision points for safe disposal.

Figure 1: Decision tree for the segregation and packaging of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine waste.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

-

Evacuate & Ventilate: Amines often have strong odors and can cause respiratory irritation.[1]

-

PPE Upgrade: Wear a vapor respirator if the spill is >100mL and outside a hood.[1]

-

Neutralization (The "Dry" Method):

-

Collection: Sweep neutralized material into a disposable container. Label as "Spill Debris: Organic Amine."

Regulatory Framework & Compliance

This protocol ensures compliance with the following frameworks:

-

EPA RCRA (40 CFR Part 261):

-

Hazard Communication Standard (29 CFR 1910.1200): All containers must be labeled with the full chemical name and GHS hazard pictograms (Corrosive, Exclamation Mark).[1]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

-

U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[1] [1]

-

American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.

-

PubChem. (n.d.).[1] Compound Summary: Phenoxyethylamine Derivatives. National Library of Medicine.[1] (Used for structural class hazard inference).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.